molecular formula C23H26FN3O4 B2355503 N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235136-12-5

N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2355503
CAS No.: 1235136-12-5
M. Wt: 427.476
InChI Key: LVXLULRYJFPDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a phenoxyacetyl group, and a piperidinylmethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinylmethyl Intermediate: The piperidinylmethyl group is introduced through a reaction between piperidine and a suitable alkylating agent.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is then attached to the piperidinylmethyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-fluorobenzyl)-N2-(methyl)oxalamide: Lacks the phenoxyacetyl and piperidinylmethyl groups.

    N1-(benzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide: Lacks the fluorine atom on the benzyl group.

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is unique due to the combination of its fluorobenzyl, phenoxyacetyl, and piperidinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4/c24-19-8-6-17(7-9-19)14-25-22(29)23(30)26-15-18-10-12-27(13-11-18)21(28)16-31-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXLULRYJFPDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.